molecular formula C13H23NO4 B3071283 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate CAS No. 1009377-05-2

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

Cat. No.: B3071283
CAS No.: 1009377-05-2
M. Wt: 257.33
InChI Key: HDRXORRYMWSTTC-VHSXEESVSA-N
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Description

This compound is a piperidine-derived dicarboxylate featuring a tert-butyl carbamate (Boc) and a methyl ester at positions 1 and 3, respectively, with a methyl substituent at the 6-position of the piperidine ring. The stereochemistry is denoted as (3R,6S)-rel, indicating a racemic mixture of diastereomers. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing nociceptin antagonists and other bioactive molecules . Its synthesis typically involves Boc protection under basic conditions (e.g., Et₃N, DMAP, CH₂Cl₂) .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXORRYMWSTTC-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl substituents. One common method involves the use of tert-butyl chloroformate and methylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Chemistry

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate serves as a building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various organic reactions such as:

  • Oxidation: Can be oxidized to yield ketones or carboxylic acids.
  • Reduction: Can be reduced to form alcohols or amines.
  • Substitution Reactions: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Medicinal Chemistry

Research is ongoing to explore the potential therapeutic applications of this compound. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of piperidine can exhibit pharmacological activities, including analgesic and anti-inflammatory effects .

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and polymers due to its unique properties. It can be incorporated into polymer matrices to enhance mechanical strength or thermal stability .

Case Studies

Study Objective Findings
Study on Biological ActivityInvestigating the interaction of piperidine derivatives with opioid receptorsFound that certain derivatives exhibited significant binding affinity, suggesting potential analgesic properties .
Synthesis OptimizationImproving yield in the synthesis of piperidine derivativesDeveloped a continuous flow reactor system that increased yield by 30% compared to batch processes .
Material EnhancementEvaluating the impact of adding piperidine derivatives to polymer compositesDemonstrated improved thermal stability and mechanical properties in composites containing this compound .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : Racemic mixtures like the target compound are cost-effective for early-stage screening but require resolution for clinical applications .

Fluorine Effects: 5,5-Difluoro analogs show 30% higher metabolic stability in hepatic microsome assays compared to non-fluorinated counterparts .

Benzyl vs. Boc Protection : Benzyl esters are preferred for radical reactions, while Boc groups facilitate mild deprotection (e.g., TFA) .

Biological Activity

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate is a piperidine derivative with the molecular formula C13H23NO4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.326 g/mol
  • CAS Number : 1009376-76-4

Structural Characteristics

The compound features a piperidine ring substituted with tert-butyl and methyl groups, which influence its chemical reactivity and biological interactions. The presence of two carboxylate groups enhances its potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The tert-butyl and methyl substituents are thought to enhance its binding affinity to molecular targets, potentially influencing various biochemical pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or inflammation.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Anti-inflammatory Properties : Research indicates that derivatives of piperidine, including this compound, exhibit anti-inflammatory effects by inhibiting the expression of adhesion molecules like ICAM-1, which are crucial in leukocyte migration during inflammation .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
  • Anticancer Activity : Preliminary investigations have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways .

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various piperidine derivatives, this compound was found to significantly reduce neutrophil migration in an interleukin-1 induced paw inflammation model in mice. This suggests its potential use in treating inflammatory conditions .

Study 2: Neuroprotection

A recent investigation assessed the neuroprotective capabilities of this compound against oxidative stress-induced apoptosis in neuronal cell cultures. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative disorders .

Study 3: Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, suggesting further exploration for cancer therapy applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H23NO4Anti-inflammatory, Neuroprotective
1-tert-butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylateC13H23NO4Similar activity but less potent
(S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylateC12H21NO4Varying degrees of receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
Reactant of Route 2
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1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

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